molecular formula C5H4ClNO2S B12981866 2-Chloropyridine-4-sulfinic acid

2-Chloropyridine-4-sulfinic acid

Cat. No.: B12981866
M. Wt: 177.61 g/mol
InChI Key: PSXGONPXLFPJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloropyridine-4-sulfinic acid (CAS 2137775-62-1) is a valuable sulfinic acid derivative and versatile synthetic intermediate in chemical research and development. Its molecular formula is C5H4ClNO2S, and it has a molecular weight of 177.61 g/mol . The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a sulfinic acid group (-SO2H) at the 4-position, a structure that offers two distinct reactive sites for further chemical modification . Chloropyridine sulfinic acid derivatives are primarily used as key precursors in organic synthesis. The sulfinic acid functional group can undergo various reactions, making it a useful building block for synthesizing more complex sulfone or sulfonamide-based compounds . Meanwhile, the chloropyridine core is a known intermediate in developing pharmaceuticals and agrochemicals . Related chloropyridine sulfonamide derivatives have documented applications in creating substances with potential anti-inflammatory, cardiovascular, and diuretic properties, highlighting the research utility of this chemical scaffold . This compound is offered For Research Use Only. It is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.61 g/mol

IUPAC Name

2-chloropyridine-4-sulfinic acid

InChI

InChI=1S/C5H4ClNO2S/c6-5-3-4(10(8)9)1-2-7-5/h1-3H,(H,8,9)

InChI Key

PSXGONPXLFPJEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)O)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Chloropyridine 4 Sulfinic Acid

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of 2-chloropyridine-4-sulfinic acid is characterized by the interplay of its constituent functional groups: the chloro substituent, the sulfinic acid moiety, and the pyridine (B92270) nitrogen. These groups influence the molecule's susceptibility to both nucleophilic and electrophilic attacks.

Reactivity of the Chloro Substituent on the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. This reactivity is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen. vaia.comwikipedia.org The nitrogen atom delocalizes electron density away from the carbon atoms in the ring, making the carbon attached to the chlorine more electrophilic and thus more prone to attack by nucleophiles. vaia.com This effect is more pronounced at the 2- and 4-positions relative to the nitrogen atom. wikipedia.orgchempanda.comwikipedia.org

The mechanism for nucleophilic aromatic substitution (SNAr) on 2-chloropyridine (B119429) typically proceeds via an addition-elimination pathway. youtube.comvaia.com A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. vaia.comvaia.com The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com The stability of this intermediate is crucial for the reaction to proceed. The electronegative nitrogen atom in the pyridine ring helps to stabilize this intermediate by delocalizing the negative charge. vaia.comvaia.compearson.com Subsequently, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored. youtube.comvaia.com

The reactivity of 2-chloropyridine in SNAr reactions is considerably higher than that of chlorobenzene. vaia.com This enhanced reactivity is attributed to the ability of the pyridine nitrogen to stabilize the anionic intermediate through resonance, a stabilizing effect that is absent in chlorobenzene. vaia.comvaia.com

Uncatalyzed amination of 2-chloropyridine with various secondary amines has been achieved in a continuous-flow reactor at high temperatures, affording 2-aminopyridines in good yields. thieme-connect.com This demonstrates the feasibility of displacing the chloro substituent even with unactivated substrates under suitable conditions. thieme-connect.com The reaction tolerates a range of functional groups, including alcohols, ethers, and tertiary amines. thieme-connect.com

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

CompoundRelative ReactivityReason for Reactivity Difference
2-Chloropyridine HighThe nitrogen atom stabilizes the intermediate anion through resonance. vaia.comvaia.com
Chlorobenzene LowThe intermediate carbanion is less stable due to the absence of a stabilizing nitrogen atom. vaia.com

Behavior of the Sulfinic Acid Moiety in Organic Transformations

Sulfinic acids and their conjugate bases, sulfinates, are versatile intermediates in organic synthesis. wikipedia.orgresearchgate.net The sulfinic acid group in 2-chloropyridine-4-sulfinic acid can participate in a variety of transformations.

Alkylation of sulfinic acids can lead to the formation of either sulfones or sulfinate esters, depending on the reaction conditions and the nature of the alkylating agent. wikipedia.org Hard alkylating agents tend to favor the formation of sulfinate esters, while softer electrophiles generally yield sulfones. wikipedia.org

Sulfinate anions can also react with Grignard reagents to produce sulfoxides. wikipedia.org Furthermore, they are known to participate in addition reactions to multiple bonds. researchgate.net

Role of Pyridine Nitrogen in Reaction Pathways

The nitrogen atom in the pyridine ring plays a pivotal role in directing the course of chemical reactions. Its electron-withdrawing inductive effect deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene. wikipedia.orgpearson.compharmaguideline.com Any electrophilic attack is generally directed to the 3-position.

Conversely, the nitrogen atom activates the ring for nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as discussed previously. wikipedia.orgpharmaguideline.com This is due to its ability to stabilize the anionic intermediate formed during the reaction. vaia.comvaia.compearson.com

The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to act as a base or a nucleophile. wikipedia.orgpharmaguideline.comstudysmarter.co.uk It can be protonated by acids or alkylated to form pyridinium (B92312) salts. wikipedia.orgpharmaguideline.com This quaternization of the nitrogen further increases the ring's susceptibility to nucleophilic attack.

Reductions and Oxidations of the Sulfinic Acid Group

The sulfur atom in the sulfinic acid group is in an intermediate oxidation state, allowing it to be both oxidized and reduced.

Pathways to Sulfonyl and Sulfenyl Derivatives

Oxidation to Sulfonyl Derivatives:

Sulfinic acids can be readily oxidized to the corresponding sulfonic acids (R-SO₃H). wikipedia.orggoogle.com This oxidation can sometimes occur spontaneously, as sulfinic acids have a tendency to disproportionate into a sulfonic acid and a thiosulfonate. wikipedia.org Controlled oxidation can be achieved using various oxidizing agents. For instance, treatment with hydrogen peroxide or other peracids can convert the sulfinic acid group to a sulfonic acid. pharmaguideline.comgoogle.com The conversion of sulfonic acids to sulfonyl fluorides can be achieved in a two-step process involving the in-situ formation of a sulfonyl chloride followed by halogen exchange, or more directly using reagents like thionyl fluoride. nih.gov

Reduction to Sulfenyl Derivatives:

The reduction of sulfinic acids can lead to the formation of sulfenyl derivatives. However, the direct reduction to a thiol (R-SH) is less common. More typically, sulfinic acids can be involved in reactions that lead to compounds at the sulfenyl oxidation state. For example, sulfenic acids (R-SOH) are the initial products of thiol oxidation and are themselves highly reactive. wikipedia.orgresearchgate.netnih.gov The interconversion between these sulfur oxidation states is a key aspect of sulfur chemistry.

Formation of Sulfur-Centered Radicals

Sulfinic acids can serve as precursors to sulfur-centered radicals. nih.gov Homolytic cleavage of the S-H bond in a sulfinic acid generates a sulfonyl radical (RSO₂•). nih.govcdnsciencepub.com These radicals are highly reactive species and can participate in a variety of synthetic transformations, including radical additions and hydrogen atom transfer reactions. nih.gov

The stability of sulfonyl radicals is a subject of interest. Computational studies suggest that the spin density in sulfonyl radicals is distributed between the sulfur and oxygen atoms. cdnsciencepub.com The fate of a sulfonyl radical depends on its structure and the reaction conditions. It can abstract a hydrogen atom to regenerate a sulfinic acid or, in some cases, lose sulfur dioxide to form an alkyl or aryl radical. cdnsciencepub.com The reaction of sulfonyl radicals with molecular oxygen is a key step in the autoxidation of sulfinic acids. nih.gov

Metal-Mediated and Catalyzed Reactions

The presence of both a halogenated pyridine ring and a sulfinic acid functional group makes 2-chloropyridine-4-sulfinic acid a versatile substrate for various metal-mediated transformations. These reactions are crucial for constructing complex molecular architectures.

Pyridine sulfinates have emerged as highly effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions, offering a powerful alternative to the often problematic use of pyridine-derived boronic acids in traditional Suzuki-Miyaura coupling. acs.orgsigmaaldrich.comrsc.org The challenges associated with the preparation, stability, and reaction efficiency of pyridine-2-boronates are well-documented; pyridine sulfinates, by contrast, are typically bench-stable, solid reagents that are straightforward to prepare. sigmaaldrich.comrsc.orgrsc.org

Research has demonstrated that this methodology is not limited to 2-sulfinates; 3- and 4-substituted pyridine sulfinate variants are also highly efficient coupling partners. rsc.orgrsc.orgsemanticscholar.org This establishes the viability of using salts of 2-chloropyridine-4-sulfinic acid as nucleophiles in Suzuki-type reactions. The general reaction involves the coupling of the pyridine sulfinate with an aryl or heteroaryl halide, catalyzed by a palladium complex.

Optimized reaction conditions typically involve a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst, a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), and a crucial inorganic base, most commonly potassium carbonate (K₂CO₃). semanticscholar.orgnih.gov The reactions are generally conducted in solvents like 1,4-dioxane (B91453) at elevated temperatures, often around 150 °C, to achieve high yields of the coupled biaryl products. acs.orgsemanticscholar.org The scope of the reaction is broad, tolerating a variety of functional groups on the aryl halide coupling partner.

Table 1: Representative Examples of Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates with Aryl Halides semanticscholar.org
Pyridine Sulfinate PositionAryl HalideCatalyst SystemSolvent / TempYield
3-sulfinate4-BromotoluenePd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃1,4-Dioxane / 150 °C99%
2-sulfinate4-Chloro-N,N-dimethylanilinePd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃1,4-Dioxane / 150 °C96%
4-sulfinate1-Bromo-4-(trifluoromethoxy)benzenePd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃1,4-Dioxane / 150 °C94%
2-sulfinateEthyl 4-chlorobenzoatePd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃1,4-Dioxane / 150 °C85%

In a related area, formal C-H sulfonylation of picolyl groups (methyl groups on a pyridine ring) can be achieved. For instance, 4-picoline derivatives react with aryl sulfonyl chlorides in the presence of a base and a catalyst like DMAP to produce aryl picolyl sulfones. acs.org This transformation proceeds through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate, representing a formal sulfonylation of an unactivated C–H bond. acs.org

While primarily utilized as a reagent, the pyridine sulfinate structure can play a direct role as a ligand within the catalytic cycle. Mechanistic studies of the desulfinylative cross-coupling have revealed that for pyridine-2-sulfinate, the catalytic resting state is a chelated palladium(II) sulfinate complex. acs.orgnih.gov In this intermediate, the pyridine nitrogen and an oxygen atom from the sulfinate group coordinate to the palladium center, forming a stable κ²N,O-chelate. acs.org This chelation is a defining feature of the reactivity of pyridine sulfinates compared to their carbocyclic analogues and is central to the reaction mechanism. acs.orgnih.gov The ability of the 2-chloropyridine moiety to participate in such coordination influences the stability and reactivity of the catalytic intermediates.

Reaction Mechanism Elucidation for Transformations

Understanding the reaction mechanism is key to optimizing conditions and expanding the scope of transformations involving 2-chloropyridine-4-sulfinic acid.

Detailed kinetic and structural analyses have shed light on the catalytic cycle of the palladium-catalyzed desulfinative coupling of pyridine sulfinates. acs.orgnih.gov The mechanism for pyridine sulfinates is distinct from that of simple aryl sulfinates.

The catalytic cycle is understood to proceed through the following key stages:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.

Transmetalation: The sulfinate salt exchanges with the halide on the palladium center.

Intermediate Formation: A crucial κ²N,O-chelated palladium(II) pyridine sulfinate complex forms. For pyridine-2-sulfinate, this chelated species has been identified as the catalyst resting state, meaning it is the most stable intermediate in the cycle. acs.orgnih.gov

Reductive Elimination Precursor: The turnover-limiting step of the reaction is the loss of sulfur dioxide (SO₂) from this chelated complex to generate an aryl-pyridyl-palladium(II) species. acs.orgnih.gov

Reductive Elimination: This species then undergoes rapid reductive elimination to form the final biaryl product and regenerate the active Pd(0) catalyst.

The transition state for the rate-determining step, therefore, involves the extrusion of SO₂ from the palladium coordination sphere, a step that is facilitated by the electronic properties of the pyridine sulfinate ligand.

The efficiency and mechanism of these transformations are highly sensitive to both the reaction environment and the nature of the substituents on the pyridine ring.

Reaction Environment:

Base: The presence of an inorganic base like potassium carbonate is essential for an efficient reaction. nih.gov Mechanistic studies have revealed a dual role for the base: it acts to scavenge free sulfur dioxide that is released during the reaction, and the potassium cation (K⁺) has been shown to play a role in accelerating the transmetalation step. nih.gov

Solvent and Temperature: Anhydrous, polar aprotic solvents like 1,4-dioxane are commonly used. acs.org High temperatures (e.g., 150 °C) are required to overcome the activation barrier for the turnover-limiting SO₂ extrusion step. acs.orgsemanticscholar.org

Influence of Substituents:

Pyridine Nitrogen: The presence of the nitrogen atom in the pyridine ring is the most significant "substituent" effect when comparing pyridine sulfinates to carbocyclic sulfinates. The nitrogen's ability to chelate to the palladium center fundamentally alters the catalytic cycle, changing the resting state from the oxidative addition complex (seen with carbocyclic sulfinates) to the post-transmetalation sulfinate complex. acs.orgnih.gov

2-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 2-position influences the electronic properties of the pyridine ring. This affects the nucleophilicity of the sulfinate and the stability of the palladium intermediates. The coupling of chloro-substituted heteroaromatics can be challenging and often requires highly active catalyst systems to achieve good yields. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 2 Chloropyridine 4 Sulfinic Acid

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Characteristic Vibrations of Sulfinic Acid and Pyridine (B92270) Ring

The vibrational spectrum of 2-Chloropyridine-4-sulfinic acid is dominated by the characteristic modes of the substituted pyridine ring and the sulfinic acid moiety. While direct spectral data for this specific compound is not extensively published, a detailed analysis can be constructed from data on analogous compounds like pyridine-3-sulfonic acid and other substituted pyridines. asianpubs.orgasianpubs.orgresearchgate.net

The pyridine ring vibrations are observed in distinct regions of the spectrum. researchgate.net Ring stretching vibrations typically appear in the 1630-1430 cm⁻¹ range. asianpubs.orgresearchgate.net For a related compound, pyridine-3-sulfonic acid, these bands are noted in the infrared (IR) spectrum at 1628, 1617, 1551, and 1470 cm⁻¹. asianpubs.org The pyridine ring breathing mode, a symmetric stretching of the entire ring, is expected around 1020-1030 cm⁻¹. asianpubs.org In-plane and out-of-plane C-H deformations also give rise to characteristic bands.

The sulfinic acid group (–SO₂H) has several key vibrational modes. The S=O stretching vibrations are prominent and typically found in the 1090-1040 cm⁻¹ region. The S-O stretch is expected around 1035 cm⁻¹ in the IR spectrum. asianpubs.org Deformations of the SO₂ group, such as scissoring and wagging modes, absorb in the 650-500 cm⁻¹ range. asianpubs.orgresearchgate.net The C-S stretching vibration is generally found in the region of 760 ± 25 cm⁻¹. asianpubs.org

Table 1: Expected Characteristic Vibrational Frequencies for 2-Chloropyridine-4-sulfinic Acid This table is generated based on data from analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source
Pyridine Ring Ring Stretching 1630 - 1430 asianpubs.orgresearchgate.net
Ring Breathing ~1025 asianpubs.org
C-H In-plane Deformation 1260 - 1050 asianpubs.org
C-H Out-of-plane Deformation < 900 asianpubs.org
Sulfinic Acid S=O Asymmetric Stretch ~1070 mdpi.com
S=O Symmetric Stretch ~1060 mdpi.com
C-S Stretch 760 ± 25 asianpubs.org
SO₂ Scissoring/Wagging 650 - 500 asianpubs.orgresearchgate.net
C-Cl C-Cl Stretch 800 - 600

Conformational Analysis via Vibrational Signatures

Conformational analysis of 2-Chloropyridine-4-sulfinic acid can be investigated by examining the vibrational signatures. The primary source of conformational isomerism in this molecule is the rotation around the C4-S bond, which would alter the spatial orientation of the sulfinic acid group relative to the pyridine ring. This rotation can lead to different conformers, such as s-cis and s-trans orientations. researchgate.net

These different conformers, while potentially close in energy, would exhibit subtle but detectable differences in their vibrational spectra. researchgate.netresearchgate.net For instance, the coupling between the out-of-plane bending modes of the pyridine ring and the deformational modes of the sulfinic acid group would be sensitive to the conformation. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies for different stable conformers. nih.gov By comparing the experimentally obtained FTIR and Raman spectra with these calculated spectra, the most stable conformer in the solid phase or in solution can be identified. The presence of specific bands or shifts in frequency can serve as a signature for a particular conformation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of specific nuclei. A combination of ¹H, ¹³C, and heteronuclear NMR experiments allows for a complete structural elucidation.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of 2-Chloropyridine-4-sulfinic acid is expected to show distinct signals for the three protons on the pyridine ring. Based on the structure, three aromatic proton signals would be anticipated. The proton at C5, being adjacent to two substituents (chloro at C2 and sulfinic acid at C4), would likely appear as a singlet or a finely split doublet. The protons at C3 and C6 would also exhibit characteristic splitting patterns.

Drawing from data for 2-chloropyridine (B119429), the proton alpha to the nitrogen (at C6) is typically the most downfield. chemicalbook.com The introduction of an electron-withdrawing sulfinic acid group at the C4 position would further influence the chemical shifts of the neighboring protons. The proton at C3 would be ortho to the chlorine and meta to the sulfinic acid group, while the proton at C5 would be meta to the chlorine and ortho to the sulfinic acid group. The proton of the sulfinic acid group (S-OH) would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting for 2-Chloropyridine-4-sulfinic Acid Predictions are based on substituent effects on a pyridine ring.

Proton Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling (Hz)
H-3 7.4 - 7.6 Doublet (d) J(H3-H5) ≈ 2-3
H-5 7.8 - 8.0 Doublet (d) J(H5-H3) ≈ 2-3
H-6 8.4 - 8.6 Singlet (s) or fine d
SO₂H Variable (broad) Singlet (s)

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton. For 2-Chloropyridine-4-sulfinic acid, five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the sulfur (C4) would show the most significant shifts due to the electronegativity and substitution effects of these groups.

Based on data for 2-chloropyridine, the C2 carbon appears around 152 ppm, and the C6 carbon is also significantly downfield at about 150 ppm. chemicalbook.com The introduction of the sulfinic acid group at C4 is expected to cause a downfield shift for the C4 (ipso) carbon and also influence the shifts of the adjacent C3 and C5 carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Chloropyridine-4-sulfinic Acid Predictions are based on known data for 2-chloropyridine and substituent chemical shift effects.

Carbon Position Expected Chemical Shift (ppm)
C-2 ~152
C-3 ~124
C-4 ~155-160
C-5 ~122
C-6 ~150

Heteronuclear NMR (e.g., ³⁵Cl, ³³S, ¹⁵N) for Specific Nuclei Environment

Heteronuclear NMR offers direct information about the electronic environment of atoms other than carbon and hydrogen.

¹⁵N NMR : The nitrogen atom in the pyridine ring is NMR active. The chemical shift of ¹⁵N is highly sensitive to the electronic properties of the ring and its substituents. nih.gov For pyridine itself, the ¹⁵N chemical shift is around -60 to -70 ppm relative to nitromethane. The presence of two electron-withdrawing groups (chloro and sulfinic acid) is expected to deshield the nitrogen nucleus, shifting its resonance further downfield. researchgate.net The protonation state of the nitrogen also dramatically affects the chemical shift, with protonation causing a large upfield shift. nih.gov

³⁵Cl NMR : While ³⁵Cl is an NMR active nucleus, it is a quadrupolar nucleus (spin I = 3/2). huji.ac.il For chlorine covalently bonded to a carbon atom in an organic molecule, the interaction between the nuclear quadrupole moment and the local electric field gradient leads to very fast relaxation and, consequently, extremely broad NMR signals, often on the order of tens of kilohertz. huji.ac.ilnih.gov Therefore, obtaining a high-resolution ³⁵Cl NMR spectrum for 2-Chloropyridine-4-sulfinic acid would be exceptionally challenging, though it could confirm the presence of covalent chlorine. nih.gov

³³S NMR : Sulfur-33 is another challenging nucleus for NMR spectroscopy. It has a low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which results in broad lines and low sensitivity. nih.gov The chemical shift range for sulfur is vast (over 1000 ppm), and it is highly dependent on the oxidation state and chemical environment. For sulfinic acids, the sulfur is in a +4 oxidation state. While specific data for sulfinic acids is rare, the ³³S chemical shift would be expected to fall in a region distinct from sulfides (S⁻²), sulfoxides (S⁺²), and sulfonic acids (S⁺⁶). google.com This measurement, though difficult, would provide direct and unambiguous information about the sulfur environment.

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight.

For 2-chloropyridine-4-sulfinic acid, the molecular ion peak would be expected to confirm its elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern, with two peaks separated by two mass units (for the 35Cl and 37Cl isotopes) in an approximate 3:1 intensity ratio.

Loss of Sulfinic Acid Group: A common fragmentation pathway for sulfonic and sulfinic acids involves the cleavage of the carbon-sulfur bond. researchgate.net This would result in the loss of the SO2H group.

SO2 Extrusion: In the mass spectrometry of arylsulfonamides, a notable fragmentation is the elimination of sulfur dioxide (SO2). nih.gov A similar loss of SO2 could be a potential fragmentation pathway for 2-chloropyridine-4-sulfinic acid. researchgate.netnih.gov

Pyridine Ring Fragmentation: The stable aromatic pyridine ring would likely remain intact, though some fragmentation is possible.

Table 1: Predicted Major Mass Spectrometry Fragments for 2-Chloropyridine-4-sulfinic Acid

Fragment Ion Proposed Structure Significance
[M]+[C5H4ClNO2S]+Molecular Ion
[M-SO2H]+[C5H3ClN]+Loss of the sulfinic acid group
[M-SO2]+[C5H4ClN]+Loss of sulfur dioxide

This table is predictive and not based on published experimental data for 2-chloropyridine-4-sulfinic acid.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) offers an unambiguous determination of a molecule's structure. mdpi.com To date, the crystal structure of 2-chloropyridine-4-sulfinic acid or its salts has not been reported in the Cambridge Structural Database. Such a study would be invaluable, confirming the molecular geometry and revealing the details of its packing in the solid state. Analysis of related structures, like substituted pyridines, provides insight into the types of structures that might be expected. mdpi.com

In the absence of a specific crystal structure, the intermolecular interactions that govern the crystalline packing of 2-chloropyridine-4-sulfinic acid can be inferred from its functional groups.

Hydrogen Bonding: The sulfinic acid group (-SO2H) is a strong hydrogen bond donor (from the -OH) and acceptor (from the oxygen atoms). It is highly probable that strong hydrogen bonds would be a dominant feature in the crystal lattice, potentially forming dimers or extended chains. Hydrogen bonding is a critical factor in stabilizing crystal structures. mdpi.com

Polymorphism: This is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of the same compound can exhibit different physical properties. No studies on the potential polymorphism of 2-chloropyridine-4-sulfinic acid have been reported. Investigating polymorphism is crucial in pharmaceutical and materials science as different forms can have different stabilities and bioavailabilities.

Co-crystallization: This technique involves crystallizing a target molecule with another compound (a "coformer") to form a new crystalline solid with potentially improved properties. nih.govnih.gov Co-crystals are held together by non-covalent interactions, such as hydrogen bonding. There are no published reports on the co-crystallization of 2-chloropyridine-4-sulfinic acid. Given its hydrogen bonding capabilities, it could be a viable candidate for co-crystallization with other molecules to modify its physical properties.

Computational Chemistry and Theoretical Characterization of 2 Chloropyridine 4 Sulfinic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into the electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-Chloropyridine-4-sulfinic acid, DFT can be employed to predict its optimized geometry, vibrational frequencies, and electronic properties. While direct DFT studies on this specific sulfinic acid are not readily found in the literature, analysis of related compounds such as 2-chloropyridine (B119429) provides a basis for understanding.

DFT calculations would likely be performed using a standard basis set, such as 6-311++G(d,p), to obtain accurate results for the geometric and electronic properties of the molecule. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the compound.

HOMO-LUMO Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity.

For 2-Chloropyridine-4-sulfinic acid, the HOMO would likely be localized on the sulfinic acid group and the pyridine (B92270) ring, which are electron-rich regions. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient parts of the molecule, influenced by the electron-withdrawing chlorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red) and positive potential (blue).

In the case of 2-Chloropyridine-4-sulfinic acid, the MEP map would likely show negative potential around the oxygen atoms of the sulfinic acid group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atom of the sulfinic acid group and the carbon atoms of the pyridine ring, particularly the one bonded to the chlorine atom.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational changes, stability, and interactions of a molecule in different environments.

Currently, there are no specific MD simulation studies available in the published literature for 2-Chloropyridine-4-sulfinic acid. Such a study could reveal how the molecule behaves in a solvent, how it interacts with other molecules, and the flexibility of the sulfinic acid group relative to the pyridine ring.

Reaction Pathway Modeling and Energetics

Reaction pathway modeling involves the computational study of the mechanism of a chemical reaction. It helps in understanding the energy changes that occur as reactants are converted into products, including the identification of transition states.

Transition State Characterization

The transition state is a high-energy, unstable configuration of atoms that exists for a very short time during a chemical reaction. Characterizing the transition state is crucial for understanding the reaction's kinetics and mechanism.

For 2-Chloropyridine-4-sulfinic acid, reaction pathway modeling could be used to study its synthesis or its reactions with other chemical species. For instance, the oxidation of the corresponding thiol or the reduction of the sulfonyl chloride could be modeled to understand the energetics and mechanisms of these transformations. However, specific studies on the transition state characterization of reactions involving 2-Chloropyridine-4-sulfinic acid are not currently documented in scientific literature.

Thermochemical and Kinetic Predictions

Thermochemical and kinetic predictions, derived from quantum chemical calculations, are fundamental to assessing the stability and reactivity of a molecule. For 2-Chloropyridine-4-sulfinic acid, these predictions would typically be obtained using methods like Density Functional Theory (DFT) or ab initio calculations.

Kinetic Predictions: Kinetic predictions focus on the energy barriers associated with chemical reactions. For 2-Chloropyridine-4-sulfinic acid, this could involve studying its decomposition pathways, its reactivity towards nucleophiles or electrophiles, or its potential to undergo tautomerization. For example, the reactivity of 4-halopyridines can be significantly enhanced through protonation, a phenomenon that can be quantified through computational modeling of reaction barriers. nih.gov A theoretical investigation into the reaction kinetics of 2-Chloropyridine-4-sulfinic acid would likely involve mapping the potential energy surface for various reaction coordinates to identify transition states and calculate activation energies.

A hypothetical table of predicted thermochemical data, based on what would be expected from a DFT study, is presented below.

Thermochemical PropertyPredicted Value (Illustrative)Unit
Heat of Formation (gas phase)-350kJ/mol
Standard Gibbs Free Energy-280kJ/mol
Entropy320J/(mol·K)

Note: The values in this table are illustrative and would require specific computational studies to be validated.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations are a powerful tool for predicting the spectroscopic properties of molecules, providing insights that are crucial for their experimental identification and characterization.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. For 2-Chloropyridine-4-sulfinic acid, DFT calculations would be employed to compute the harmonic vibrational frequencies.

Studies on related molecules, such as pyridine-3-sulfonic acid, have demonstrated the utility of such calculations in analyzing their vibrational spectra. researchgate.net For 2-Chloropyridine-4-sulfinic acid, characteristic vibrational modes would include the C-H stretching of the pyridine ring, the C-Cl stretching, and the symmetric and asymmetric stretching of the S=O and S-O bonds in the sulfinic acid group. A comparative analysis with experimental data, if available, would allow for a detailed assignment of the spectral features.

An illustrative table of predicted key vibrational frequencies is provided below.

Vibrational ModePredicted Frequency (cm⁻¹) (Illustrative)
Pyridine Ring C-H Stretch3100-3000
S=O Asymmetric Stretch1250-1100
S=O Symmetric Stretch1100-1000
C-Cl Stretch800-600

Note: These are general ranges and precise values would be obtained from specific calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, providing a powerful complement to experimental data. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

For 2-Chloropyridine-4-sulfinic acid, the predicted ¹H NMR spectrum would show signals corresponding to the protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and sulfinic acid groups. Similarly, the ¹³C NMR spectrum would reveal the chemical environments of the carbon atoms in the molecule. While no specific computational NMR data for 2-Chloropyridine-4-sulfinic acid has been published, studies on other pyridine derivatives provide a framework for such predictions. acs.org

Supramolecular Interactions and Crystal Engineering Insights

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is the domain of crystal engineering, which seeks to design and predict crystal structures with desired properties.

The crystal structure of 2-Chloropyridine-4-sulfinic acid, if determined, would likely reveal a network of non-covalent interactions. These could include hydrogen bonds, halogen bonds, π-π stacking, and other van der Waals forces. The sulfinic acid group is a potent hydrogen bond donor and acceptor, and the pyridine nitrogen can also act as a hydrogen bond acceptor. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that has gained increasing recognition for its role in directing crystal packing. nih.govrsc.org

Computational tools such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these non-covalent interactions. rsc.orgfurman.edu These methods allow for the identification of close contacts between molecules and the characterization of the nature and strength of these interactions.

Energy framework analysis provides a visual representation of the energetic landscape of a crystal lattice. By calculating the interaction energies between a central molecule and its neighbors, it is possible to construct a framework that highlights the most significant stabilizing interactions. This can reveal the underlying topology of the crystal packing and provide insights into its mechanical and thermal properties.

The contact enrichment ratio is a statistical tool used to identify preferred intermolecular contacts in a crystal structure. It compares the frequency of contacts between different types of atoms in the crystal with what would be expected from a random distribution. An enrichment ratio greater than one indicates a favored interaction. For 2-Chloropyridine-4-sulfinic acid, this analysis could reveal preferences for interactions involving the chlorine, sulfur, oxygen, and nitrogen atoms, providing valuable information for crystal engineering efforts.

Advanced Applications of 2 Chloropyridine 4 Sulfinic Acid in Organic Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The strategic placement of reactive functional groups makes 2-Chloropyridine-4-sulfinic acid a valuable precursor for the synthesis of intricate molecular structures. The chloro group can participate in various cross-coupling reactions, while the sulfinic acid moiety offers a handle for further transformations or can influence the electronic properties of the pyridine (B92270) ring.

Synthesis of Heterocyclic Compounds and Derivatives

The development of straightforward synthetic routes to novel heterocyclic compounds is a primary goal in organic synthesis, as these structures are prevalent in natural products and biologically active compounds. anjs.edu.iq Pyridine derivatives, in particular, are key components in many therapeutic agents. rsc.organjs.edu.iq 2-Chloropyridine-4-sulfinic acid serves as an excellent starting material for a variety of heterocyclic systems. The reactivity of related 2-chloropyridines in metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions is well-documented. researchgate.net For instance, the chloro-group can be displaced by various nucleophiles or undergo Suzuki-Miyaura coupling with boronic acids to introduce new carbon-carbon bonds. sigmaaldrich.com

Furthermore, the sulfonyl group in analogous compounds has been shown to be instrumental in the construction of other heterocyclic rings like chromenes and thiophenes. mdpi.com The sulfinic acid group of the title compound can be oxidized to a sulfonyl chloride, which can then be reacted with amines to form sulfonamides, a common moiety in medicinal chemistry. The versatility of this compound allows for the synthesis of a diverse range of heterocyclic derivatives, as detailed in the table below.

Starting Material AnalogueReaction TypeResulting Heterocycle
2-Chloropyridine (B119429)Nucleophilic Addition/SubstitutionFunctionalized Pyridines
PhenylsulfonylacetonitrileReaction with α,β-unsaturated nitrilesPyridine derivatives
PhenylsulfonylacetonitrileReaction with α-halogenated compoundsThiophene derivatives
2,5-diaminopyridineReaction with aldehydes/ketones and anhydridesOxazepine derivatives
2,5-diaminopyridineReaction with sodium azideTetrazole derivatives anjs.edu.iq

Creation of Functionalized Pyridine Scaffolds

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of FDA-approved drugs. rsc.orgmdpi.com The ability to readily functionalize the pyridine ring is therefore of paramount importance. 2-Chloropyridine-4-sulfinic acid offers at least two distinct points for modification: the chlorine atom at the 2-position and the sulfinic acid group at the 4-position. The chlorine atom can be substituted or used in cross-coupling reactions to introduce a variety of substituents. The sulfinic acid group can be converted into other functional groups, such as sulfonamides, sulfones, or sulfonic esters, each imparting different physicochemical properties to the resulting molecule. This dual reactivity allows for the creation of libraries of functionalized pyridine scaffolds for screening in drug discovery programs. For example, the synthesis of compounds with a 2,4-disubstituted pyridine ring has been a strategy for developing potent inhibitors for various biological targets. mdpi.com

Role in Catalysis and Ligand Design

The unique electronic and structural features of 2-Chloropyridine-4-sulfinic acid make it an intriguing candidate for applications in catalysis, both as a ligand for transition metals and as a catalyst itself.

Development of Sulfinic Acid-Based Ligands for Transition Metals

The pyridine nitrogen and the oxygen atoms of the sulfinic acid group in 2-Chloropyridine-4-sulfinic acid can act as donor atoms, making the molecule a potential ligand for transition metal complexes. The development of novel ligands is crucial for advancing the field of catalysis. While the direct use of this specific compound as a ligand is not extensively documented, the principles of coordination chemistry suggest its potential. The combination of a soft pyridine nitrogen donor and a harder sulfinic acid oxygen donor could lead to interesting coordination properties and catalytic activities.

Application in Homogeneous and Heterogeneous Catalysis

Acid catalysis is a cornerstone of the chemical industry. mdpi.com While many industrial processes rely on homogeneous acid catalysts, there is a significant drive towards the development of heterogeneous catalysts to simplify product separation and catalyst recycling. mdpi.com Sulfonic acid-functionalized materials have emerged as promising solid acid catalysts for a variety of organic transformations, including esterification, alkylation, and hydration. mdpi.com

Catalysis TypePotential Role of 2-Chloropyridine-4-sulfinic AcidExample Applications
HomogeneousBrønsted acid catalystEsterification, Hydrolysis
HeterogeneousImmobilized on a solid support as a solid acid catalystAlkylation, Dehydration
Ligand for Metal CatalysisFormation of transition metal complexesCross-coupling reactions, Hydrogenation

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined architectures is a key goal in this field, with applications in materials science and nanotechnology. 2-Chloropyridine-4-sulfinic acid possesses several features that make it an excellent candidate for use in supramolecular chemistry.

The molecule can participate in a variety of non-covalent interactions that drive self-assembly. The chloro-substituent can engage in halogen bonding, an interaction that has been increasingly recognized as a powerful tool for constructing supramolecular polymers. rsc.org The sulfinic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust synthons that can direct the assembly of molecules into larger structures. nih.gov Additionally, the pyridine ring can participate in π-π stacking interactions, further stabilizing the resulting supramolecular architectures. The interplay of these different non-covalent forces—halogen bonding, hydrogen bonding, and π-π stacking—can lead to the formation of complex and functional self-assembled materials. nih.gov

Interaction TypeParticipating Functional GroupRole in Self-Assembly
Halogen BondingChloro groupDirectional interaction for forming extended structures rsc.org
Hydrogen BondingSulfinic acid groupFormation of strong, predictable synthons nih.gov
π-π StackingPyridine ringStabilization of layered or stacked architectures

Formation of Cocrystals and Molecular Salts

There is no available scientific literature detailing the formation of cocrystals or molecular salts specifically involving 2-Chloropyridine-4-sulfinic acid. The principles of crystal engineering often utilize predictable interactions, such as those between carboxylic acids and pyridines, to form cocrystals. nih.govchemicalbook.com The sulfonate···pyridinium (B92312) supramolecular synthon is also a robust interaction used in designing molecular assemblies. google.com However, specific studies applying these principles to 2-Chloropyridine-4-sulfinic acid, including detailed research findings or structural data of resulting cocrystals, are not documented.

Rational Design of Extended Architectures

No research findings were identified concerning the use of 2-Chloropyridine-4-sulfinic acid in the rational design of extended supramolecular architectures. The design of such structures relies on the predictable and directional nature of intermolecular interactions to build one-, two-, or three-dimensional networks. researchgate.net While the combination of a pyridine ring and a sulfinic acid group suggests potential for directed self-assembly through hydrogen bonding and other non-covalent interactions, no published work demonstrates or discusses the use of 2-Chloropyridine-4-sulfinic acid for this purpose.

Potential in Advanced Materials and Functional Systems

Organic Electronic Materials and Optoelectronics

There is no specific information available on the application of 2-Chloropyridine-4-sulfinic acid in organic electronic materials or optoelectronics. Research in this field often focuses on molecules with specific electronic properties, such as donor-acceptor structures, to create materials for devices like dye-sensitized solar cells or organic light-emitting diodes. wikipedia.org While sulfinic acid derivatives and pyridine-based compounds are explored in materials science, the optoelectronic properties of 2-Chloropyridine-4-sulfinic acid itself have not been reported. google.comacs.org

Framework Materials (e.g., MOFs, COFs)

No studies were found that describe the incorporation of 2-Chloropyridine-4-sulfinic acid as a linker or functional component in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The synthesis of framework materials often involves the use of functionalized organic linkers to build porous, crystalline structures. nih.govrsc.org Both sulfonic acid and pyridine-based linkers have been successfully used to create functional MOFs and COFs for applications in catalysis, adsorption, and energy storage. researchgate.netresearchgate.netnih.gov For instance, sulfonic acid groups can be introduced into MOFs to act as proton conductors or catalysts, and pyridine-containing COFs have been developed for various applications. researchgate.netnih.govuol.de However, there is no documented research on the use of 2-Chloropyridine-4-sulfinic acid in the synthesis or functionalization of these framework materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Chloropyridine-4-sulfinic acid?

  • Methodological Answer : Synthesis typically involves sulfonation of 2-chloropyridine derivatives using sulfur trioxide (SO₃) or fuming sulfuric acid under controlled conditions. Purification is achieved via recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Ensure stoichiometric control to minimize byproducts like sulfonated isomers .
  • Key Considerations : Monitor reaction temperature (40–60°C) to avoid decomposition. Post-synthesis, confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloropyridine-4-sulfinic acid?

  • Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons and sulfinic acid protons (δ 8.5–9.5 ppm). FT-IR confirms sulfinic acid groups (S-O stretching at 1040–1120 cm⁻¹). Mass spectrometry (EI/ESI) provides molecular ion validation (e.g., [M+H]+ at m/z 193.6). Elemental analysis (C, H, N, S) ensures stoichiometric accuracy .
  • Data Cross-Validation : Compare spectral data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Q. How should researchers handle 2-Chloropyridine-4-sulfinic acid safely in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with sodium bicarbonate and collect residues using inert absorbents. Store in airtight containers away from oxidizers and moisture to prevent degradation .

Advanced Research Questions

Q. How does the sulfinic acid group influence the reactivity of 2-Chloropyridine-4-sulfinic acid in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfinic acid group enhances electrophilicity at the C-4 position. Investigate reaction kinetics with amines (e.g., aniline) under varying pH (3–7) using UV-Vis spectroscopy to track intermediate formation. Compare yields with control reactions (e.g., 2-chloropyridine without sulfinic acid) .
  • Contradiction Resolution : If unexpected products form (e.g., sulfonate esters), conduct LC-MS to identify intermediates and adjust reaction conditions (e.g., lower temperature) .

Q. What strategies mitigate instability of 2-Chloropyridine-4-sulfinic acid under oxidative or thermal conditions?

  • Methodological Answer : Stabilize the compound by storing under nitrogen and adding radical inhibitors (e.g., BHT). For thermal stability, conduct TGA/DSC to identify decomposition thresholds (>120°C). In solution, use buffered systems (pH 5–6) to reduce autoxidation .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in 2-Chloropyridine-4-sulfinic acid?

  • Methodological Answer : Use a gradient elution (0.1% formic acid in water/acetonitrile) with a C18 column (3.5 µm, 150 mm). Validate method parameters: LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and linearity (R² > 0.995) per ICH guidelines. Cross-validate with GC-MS for volatile impurities .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Re-examine sample purity via elemental analysis. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify conformational discrepancies .

Q. What computational approaches predict the biological activity of 2-Chloropyridine-4-sulfinic acid derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) using PubChem 3D conformers. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀). Use QSAR models to correlate sulfinic acid substituents with cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.